Cas no 1805687-90-4 (3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one)

3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one is a brominated aromatic ketone derivative with a molecular structure featuring an ethoxy and hydroxyl substituent on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its functional groups, which make it a versatile intermediate for further modifications, such as nucleophilic substitutions or coupling reactions. The presence of both electron-donating (ethoxy) and electron-withdrawing (carbonyl, bromo) groups enhances its reactivity in targeted syntheses. It may serve as a precursor in pharmaceutical or agrochemical research, particularly in the development of bioactive molecules. The compound's stability and defined reactivity profile contribute to its utility in controlled synthetic applications.
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one structure
1805687-90-4 structure
商品名:3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one
CAS番号:1805687-90-4
MF:C11H13BrO3
メガワット:273.123122930527
CID:4973051

3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one
    • インチ: 1S/C11H13BrO3/c1-2-15-11-4-3-8(7-10(11)14)9(13)5-6-12/h3-4,7,14H,2,5-6H2,1H3
    • InChIKey: BSXNUCXLSGRMFP-UHFFFAOYSA-N
    • ほほえんだ: BrCCC(C1C=CC(=C(C=1)O)OCC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 208
  • トポロジー分子極性表面積: 46.5
  • 疎水性パラメータ計算基準値(XlogP): 2.3

3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013022280-1g
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one
1805687-90-4 97%
1g
1,564.50 USD 2021-06-24
Alichem
A013022280-250mg
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one
1805687-90-4 97%
250mg
480.00 USD 2021-06-24
Alichem
A013022280-500mg
3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one
1805687-90-4 97%
500mg
863.90 USD 2021-06-24

3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one 関連文献

3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-oneに関する追加情報

Chemical Profile of 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one (CAS No. 1805687-90-4)

3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one, identified by the CAS number 1805687-90-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to a class of molecules characterized by a brominated aromatic ring system coupled with an aliphatic ketone moiety, making it a versatile intermediate in the synthesis of more complex biochemical entities.

The molecular structure of 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one consists of a phenyl ring substituted with both a bromine atom at the 3-position and an ethoxy group at the 4-position, further functionalized with a hydroxyl group at the 3-position and a ketone group at the 1-position of the adjacent propanone chain. This specific arrangement of functional groups imparts unique reactivity, making it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing brominated aromatic rings, as such structures are frequently observed in biologically active molecules. The presence of both hydroxyl and ethoxy groups on the aromatic ring enhances the compound's solubility and metabolic stability, which are critical factors in drug design. Additionally, the bromine atom serves as a handle for further chemical modifications, allowing for selective functionalization to tailor the desired biological activity.

Current research in synthetic organic chemistry has highlighted 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one as a key intermediate in the preparation of substituted phenols and polyphenolic derivatives, which are known for their antioxidant, anti-inflammatory, and antimicrobial properties. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, makes it particularly useful in constructing biaryl frameworks that are prevalent in many natural products and drug candidates.

One notable application of 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one is in the synthesis of kinase inhibitors, where its structural features can be leveraged to modulate enzyme activity. Kinase enzymes play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target these pathological processes effectively. The bromine atom on 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one provides a site for further derivatization to achieve high selectivity and potency.

Another area where this compound has shown promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new therapeutic strategies. Compounds with phenolic and brominated structures have demonstrated efficacy against resistant strains due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The hydroxyl and ethoxy groups on 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one contribute to its interactions with bacterial targets, enhancing its antimicrobial activity.

The synthesis of 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination of an appropriately substituted phenol followed by condensation with an appropriate aldehyde or ketone derivative. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing reaction times and improving yields. These improvements are crucial for pharmaceutical applications where cost-effective synthesis is essential for commercial viability.

In conclusion, 3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one (CAS No. 1805687-90-4) represents a significant tool in modern drug discovery and synthetic chemistry. Its unique structural features make it valuable for constructing complex molecular architectures with potential therapeutic applications across multiple disease areas. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will remain indispensable in the quest for innovative treatments.

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